4-butoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
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Overview
Description
4-butoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound features a benzamide core linked to a quinoline derivative, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Quinoline Derivative: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of isatin with an appropriate ketone under acidic conditions.
Alkylation: The quinoline derivative is then alkylated using an appropriate alkyl halide, such as butyl bromide, in the presence of a base like potassium carbonate.
Amidation: The alkylated quinoline derivative is reacted with 4-butoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the quinoline ring can be reduced to form a hydroquinoline derivative.
Substitution: The butoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Alkyl halides and bases like sodium hydride are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various alkoxy-substituted benzamides.
Scientific Research Applications
4-butoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA or inhibit enzyme activity, leading to various biological effects. The methoxy and butoxy groups enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
- 4-methyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
- 2-methyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
Uniqueness
4-butoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butoxy group enhances its lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
851406-19-4 |
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Molecular Formula |
C23H26N2O4 |
Molecular Weight |
394.471 |
IUPAC Name |
4-butoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C23H26N2O4/c1-3-4-13-29-19-8-5-16(6-9-19)22(26)24-12-11-18-14-17-7-10-20(28-2)15-21(17)25-23(18)27/h5-10,14-15H,3-4,11-13H2,1-2H3,(H,24,26)(H,25,27) |
InChI Key |
NOHSMVXAJOQMPE-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C=C3)OC)NC2=O |
solubility |
not available |
Origin of Product |
United States |
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